molecular formula C14H14BrNO B1527420 7-Bromo-2,3-dihydro-2,2-dimethyl-1H-carbazol-4(9H)-one CAS No. 1301219-07-7

7-Bromo-2,3-dihydro-2,2-dimethyl-1H-carbazol-4(9H)-one

Cat. No. B1527420
CAS RN: 1301219-07-7
M. Wt: 292.17 g/mol
InChI Key: MYHCFLQHJLNYCK-UHFFFAOYSA-N
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Description

7-Bromo-2,3-dihydro-2,2-dimethyl-1H-carbazol-4(9H)-one (7-Br-2,3-dihydro-2,2-dimethyl-1H-carbazol-4(9H)-one) is a heterocyclic aromatic compound derived from carbazole. It is a white crystalline solid with a molecular formula of C12H13BrN2O and a molecular weight of 257.17 g/mol. 7-Br-2,3-dihydro-2,2-dimethyl-1H-carbazol-4(9H)-one is an important synthetic intermediate and an important research chemical. It has been studied for its potential applications in the fields of organic synthesis, medicinal chemistry, and material science.

Scientific Research Applications

Crystallographic Study and Biological Evaluation

Carbazole derivatives, including those related to 7-Bromo-2,3-dihydro-2,2-dimethyl-1H-carbazol-4(9H)-one, have been synthesized and characterized for their potential in treating ovarian cancer. These compounds demonstrated inhibitory effects on ovarian cancer cell growth, with specific derivatives showing a strong anti-proliferative activity. This suggests their utility as candidates for developing treatments against human ovarian cancer (Saturnino et al., 2015).

Photophysics of Hydrogen Bond Sensitive Derivatives

Research on fluorophores derived from carbazole, including structures similar to the compound , has shown sensitivity to solvent polarity, indicating potential applications in materials science for sensing and signaling based on environmental changes. These studies contribute to understanding the photophysical behavior of carbazole derivatives in various conditions, which is essential for designing advanced materials and sensors (Ghosh et al., 2013).

Synthesis and Photophysical Studies of Derivatives

Further exploration in the synthesis and characterization of carbazole derivatives has unveiled their photophysical properties, underscoring their application in creating photoluminescent materials. These findings are crucial for developing new materials with potential uses in electronics and photonics, highlighting the versatility of carbazole-based compounds in scientific research (Gautam & Chaudhary, 2015).

Antitumor Activity

Carbazole derivatives have shown promise in antitumor activity, with specific compounds demonstrating significant effects against cancer cell lines. This research underscores the therapeutic potential of carbazole derivatives in oncology, providing a foundation for further development of anticancer agents (Murali, Sparkes, & Prasad, 2017).

Luminescent Materials

Carbazole compounds have been studied for their luminescent properties, leading to the development of materials with potential applications in optoelectronics and display technologies. These studies demonstrate the compound's role in creating advanced materials with customized photophysical properties, contributing to innovations in lighting and display technologies (Tao et al., 2011).

properties

IUPAC Name

7-bromo-2,2-dimethyl-3,9-dihydro-1H-carbazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO/c1-14(2)6-11-13(12(17)7-14)9-4-3-8(15)5-10(9)16-11/h3-5,16H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYHCFLQHJLNYCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)C3=C(N2)C=C(C=C3)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-2,3-dihydro-2,2-dimethyl-1H-carbazol-4(9H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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